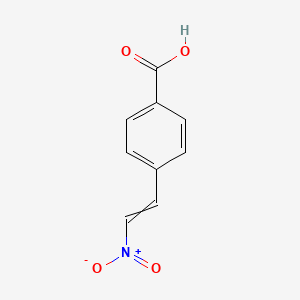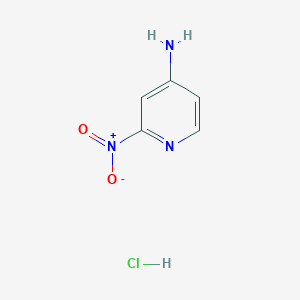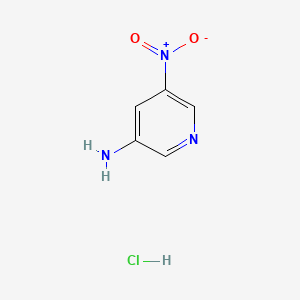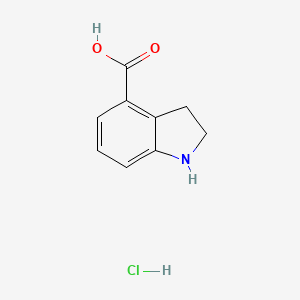
5,6,7,8-Tetrahydroisochinolin-5-amin Dihydrochlorid
Übersicht
Beschreibung
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . This compound is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs . It is typically used for research purposes in various scientific fields.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride involves the hydrogenation of isoquinoline to form tetrahydroisoquinoline, followed by further chemical modifications . The specific reaction conditions and reagents used can vary, but common methods include the use of hydrogen gas and a suitable catalyst for the hydrogenation step .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes, followed by purification steps to ensure high purity of the final product . The exact methods can vary depending on the manufacturer and the intended use of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride can undergo various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline.
Substitution: It can participate in substitution reactions, particularly involving the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Various alkylating agents and solvents.
Major Products Formed
Oxidation: Corresponding nitrones.
Reduction: Decahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroisoquinoline: The parent compound, which is a secondary amine derived from isoquinoline by hydrogenation.
Decahydroisoquinoline: A fully hydrogenated derivative of isoquinoline.
Various substituted tetrahydroisoquinolines: Compounds with different substituents on the tetrahydroisoquinoline skeleton.
Uniqueness
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is unique due to its specific amine group at the 5-position, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets . This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h4-6,9H,1-3,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIDWHZGYFOVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)










